

Application Notes and Protocols: Tandem Reactions Initiated by the Divinylcyclopropane-Cycloheptadiene Rearrangement

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Compound of Interest

Compound Name: 1,3-Cycloheptadiene

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Introduction

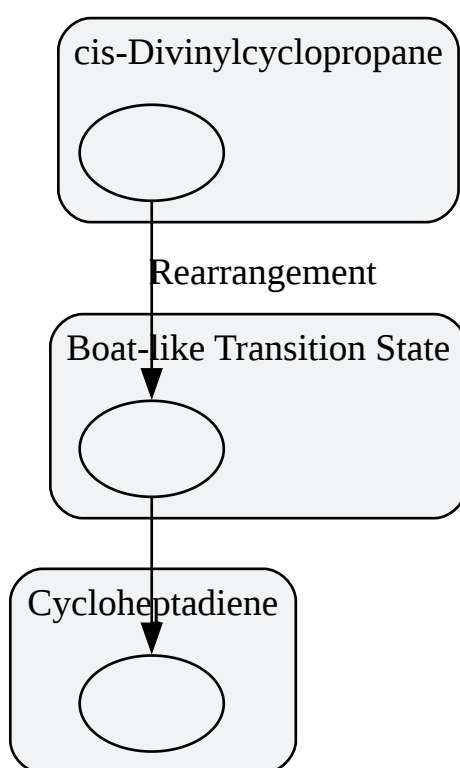
The divinylcyclopropane-cycloheptadiene rearrangement (DVCPR) is a powerful pericyclic reaction in organic synthesis for the construction of seven-membered rings. This^{[1][1]}-sigmatropic rearrangement, conceptually related to the Cope rearrangement, is driven by the release of strain from the three-membered cyclopropane ring, providing a strong thermodynamic driving force. Tandem sequences that capitalize on the in situ formation of a divinylcyclopropane intermediate followed by its spontaneous rearrangement offer an efficient and atom-economical approach to complex molecular architectures, particularly those found in biologically active natural products. These tandem reactions often proceed with high stereoselectivity, enabling the construction of multiple stereocenters in a single operation. This document provides an overview of the applications of tandem DVCPR reactions, detailed experimental protocols for key transformations, and quantitative data for various substrates.

Core Principles and Mechanistic Overview

The divinylcyclopropane-cycloheptadiene rearrangement proceeds through a concerted, boat-like transition state. A critical requirement for the rearrangement is that the divinylcyclopropane must adopt a cis configuration on the cyclopropane ring. trans-Divinylcyclopropanes do not undergo the rearrangement directly but can often be isomerized to the cis-isomer under

thermal or catalytic conditions. The stereochemistry of the vinyl groups is translated into the stereochemistry of the resulting cycloheptadiene, making the reaction highly stereospecific.

Tandem reactions are designed to generate the reactive cis-divinylcyclopropane intermediate, which then undergoes the rearrangement in the same pot. A common strategy involves the rhodium-catalyzed cyclopropanation of a diene with a vinyl diazoacetate. This reaction typically favors the formation of the cis-divinylcyclopropane, which then readily rearranges to the cycloheptadiene product.



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Applications in Natural Product Synthesis

The tandem divinylcyclopropane-cycloheptadiene rearrangement has been a key strategy in the total synthesis of numerous complex natural products, enabling the efficient construction of their challenging seven-membered ring systems.

Total Synthesis of (±)-Tremulenolide A

Davies and coworkers utilized a rhodium-catalyzed tandem cyclopropanation/divinylcyclopropane-cycloheptadiene rearrangement as the key step in the total synthesis of the sesquiterpene (\pm)-tremulenolide A.^[2] The reaction between a vinyl diazoacetate and a 1,3-diene efficiently constructed the bicyclo[5.3.0]decane core of the natural product.

Total Synthesis of (\pm)-Gelsemine

In their landmark total synthesis of the complex alkaloid (\pm)-gelsemine, Danishefsky and coworkers employed a divinylcyclopropane-cycloheptadiene rearrangement to construct the central seven-membered ring of the gelsemine core.^[3]

Total Synthesis of (\pm)-Scopadulcic Acid B

The research group of Overman implemented a divinylcyclopropane rearrangement as a pivotal step in their total synthesis of the diterpene (\pm)-scopadulcic acid B.^[1]

Quantitative Data for Tandem DVCPR Reactions

The following tables summarize representative quantitative data for tandem reactions initiated by the divinylcyclopropane-cycloheptadiene rearrangement, showcasing the versatility and efficiency of this methodology.

Table 1: Rhodium-Catalyzed Tandem Cyclopropanation/DVCPR of Vinyl diazoacetates and Dienes

Entry	Vinyl diazoacetate	Diene	Catalyst (mol %)	Solvent	Temp (°C)	Product	Yield (%)	dr	ee (%)	Reference
1	Ethyl 2-diazo but-3-enoate	1,3-Butadiene	Rh ₂ (OAc) ₄ (1)	Pentane	25	Bicyclic cycloheptadiene ester	75	>95:5	-	[2]
2	Methyl 2-diazo-5-phenylpent-3-enoate	Isoprene	Rh ₂ (OAc) ₄ (1)	Hexane	25	Substituted bicyclo[5.3.0]decadiene	82	>95:5	-	[2]
3	Ethyl 2-diazo but-3-enoate	Cyclopentadiene	Rh ₂ (S-DOS P) ₄ (1)	Pentane	25	Tricyclic cycloheptadiene ester	91	>95:5	98	[4]
4	Methyl 2-diazo-4-phenylbut-3-enoate	1,3-Butadiene	Rh ₂ (S-DOS P) ₄ (1)	Pentane	25	Phenyl-substituted bicycloheptadiene	56	>95:5	96	[4]

5	Ethyl 2-diazo but-3-enoate	(E)-1,3-Pentadiene	Rh ₂ (S- DOS P) ₄ (1)	Pentane	25	Methyl-substituted bicycloheptadiene	82	>95:5	95	[4]
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Table 2: Gold-Catalyzed and Other Metal-Catalyzed Tandem Reactions

Entry	Substrate	Catalyst (mol %)	Solvent	Temp (°C)	Product	Yield (%)	Reference
1	1,6-Enyne	[Au(PPh ₃)Cl]/AgBF ₄ (5)	CH ₂ Cl ₂	25	Bicyclic diene	95	[5]
2	Alkyne-substituted silyl enol ether	W(CO) ₅ (tol) (10)	Toluene	80	Annulated tricycle	85	[6]
3	Propargyl vinyl ether	[Au(IPr)Cl]/AgSbF ₆ (2)	Dioxane	60	Cycloheptadiene	78	[7]

Experimental Protocols

Protocol 1: Davies' Rhodium-Catalyzed [4+3] Cycloaddition (Tandem Cyclopropanation/DVCPR)

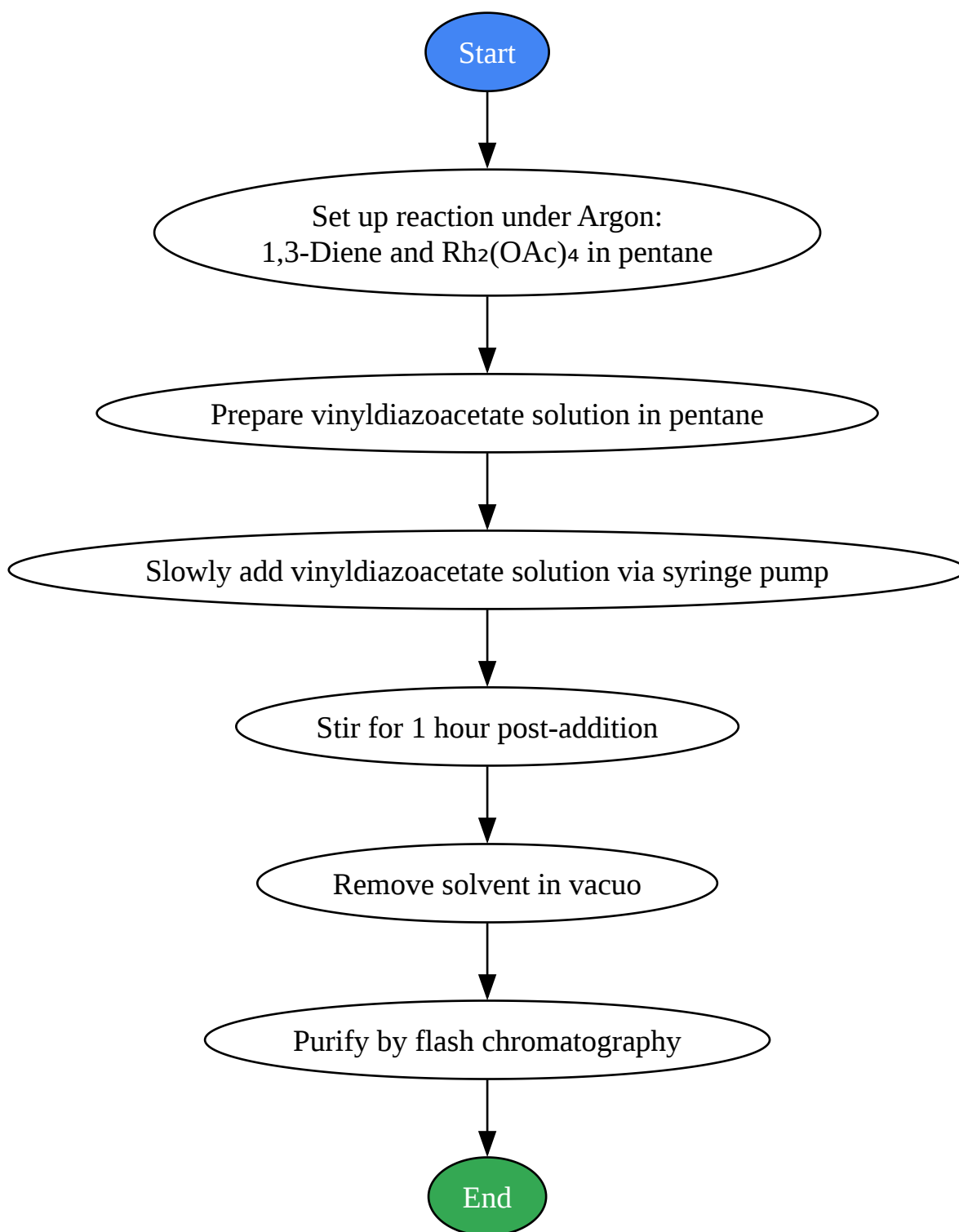
This protocol describes a general procedure for the rhodium(II)-catalyzed reaction between a vinyl diazoacetate and a 1,3-diene to form a bicyclic cycloheptadiene ester.^[2]

Materials:

- Vinyldiazoacetate
- 1,3-Diene
- Rhodium(II) acetate dimer ($\text{Rh}_2(\text{OAc})_4$)
- Anhydrous pentane
- Syringe pump
- Standard glassware for inert atmosphere reactions

Procedure:

- To a solution of the 1,3-diene (1.2 equivalents) in anhydrous pentane (0.1 M) under an argon atmosphere at room temperature, add a catalytic amount of rhodium(II) acetate dimer (1 mol %).
- Prepare a solution of the vinyldiazoacetate (1.0 equivalent) in anhydrous pentane.
- Using a syringe pump, add the vinyldiazoacetate solution dropwise to the reaction mixture over a period of 4-6 hours. The disappearance of the diazo compound can be monitored by the fading of its characteristic yellow color.
- After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the bicyclic cycloheptadiene ester.



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Protocol 2: Thermal Divinylcyclopropane Rearrangement

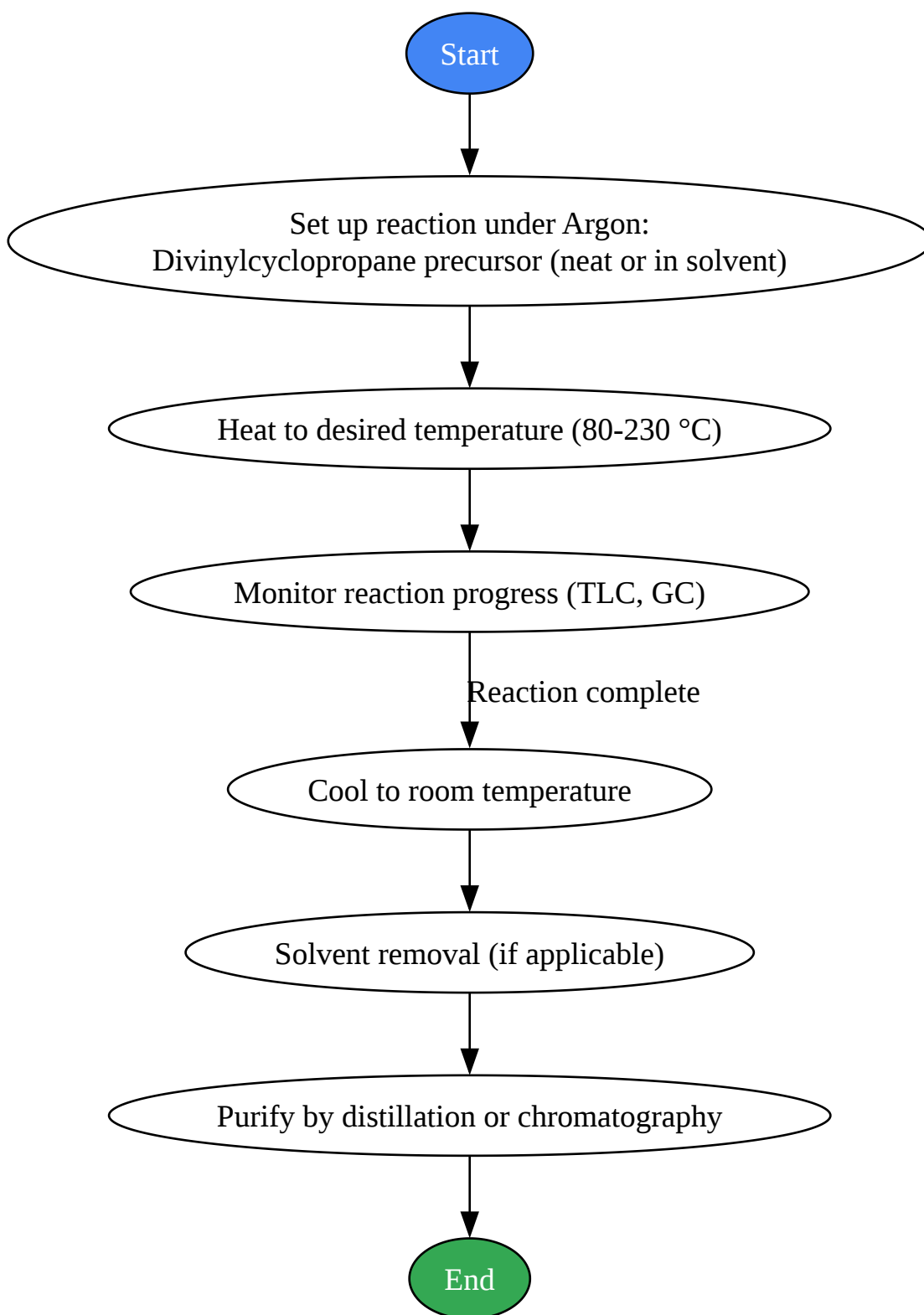
This protocol provides a general method for the thermal rearrangement of a pre-formed divinylcyclopropane, which is often generated in a preceding step and used directly.^[7]

Materials:

- Divinylcyclopropane precursor (e.g., silyl enol ether of a vinylcyclopropyl ketone)
- High-boiling point solvent (e.g., toluene, xylene) or neat conditions
- Apparatus for heating under an inert atmosphere (e.g., oil bath, heating mantle)

Procedure:

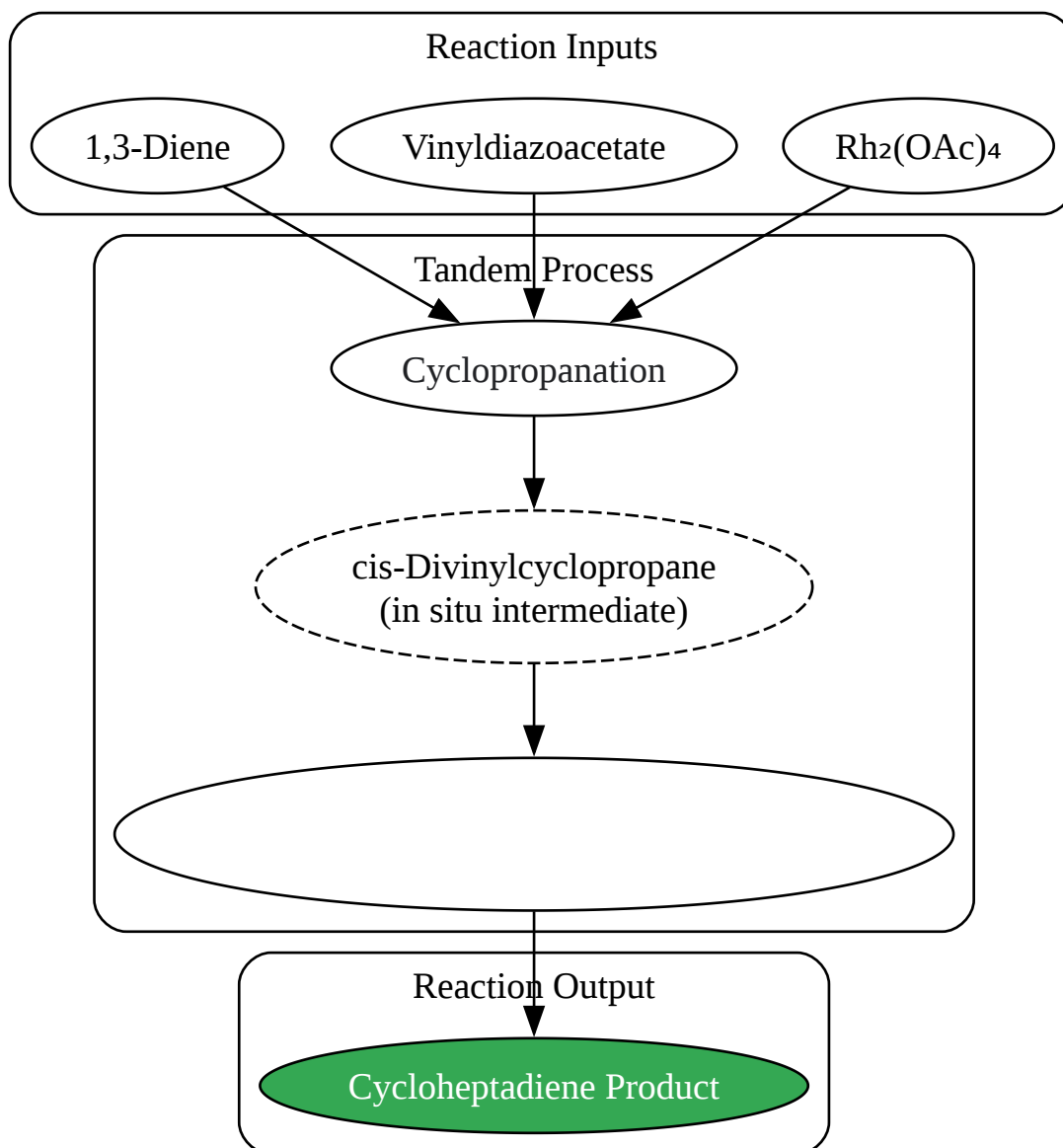
- Place the divinylcyclopropane precursor in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.
- If a solvent is used, add the anhydrous solvent to the flask.
- Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 230 °C, depending on the substrate).
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.
- Purify the crude product by distillation or flash column chromatography.



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Signaling Pathways and Logical Relationships

The tandem reactions often involve a logical sequence of events where the formation of one key intermediate directly leads to the next transformation. The following diagram illustrates the logical relationship in a tandem cyclopropanation/divinylcyclopropane-cycloheptadiene rearrangement.



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Conclusion

Tandem reactions initiated by the divinylcyclopropane-cycloheptadiene rearrangement represent a highly effective and elegant strategy for the synthesis of complex molecules

containing seven-membered rings. The ability to generate the reactive divinylcyclopropane intermediate in situ, followed by a spontaneous and stereospecific rearrangement, offers significant advantages in terms of efficiency and atom economy. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, facilitating the application of this powerful transformation in their own research endeavors.

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